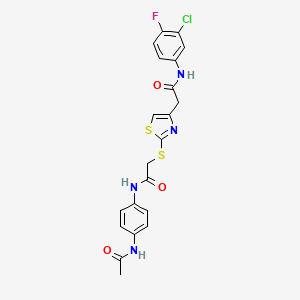

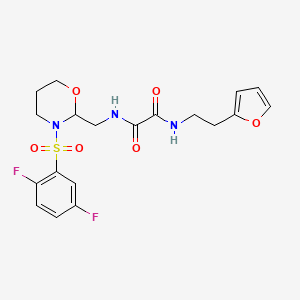

![molecular formula C15H15ClN4S B2712651 4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893912-57-7](/img/structure/B2712651.png)

4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Analysis

The synthesis of this compound involves the use of both green and conventional methods . The process involves one-pot multicomponent reactions . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound was confirmed using spectroscopic methods . The compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . The reaction mechanism was illustrated using DFT .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various methods. The elemental analysis and spectral data (IR and NMR) of the produced compounds were compatible with the predicted structures .Aplicaciones Científicas De Investigación

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives such as 4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine, have been explored for their affinity towards adenosine receptors. Research has shown that these compounds exhibit A1 adenosine receptor affinity, with specific substituents enhancing activity. The exploration into N1- and N5-position substitutions has led to compounds with improved adenosine receptor affinity, useful in studying adenosine receptor-mediated physiological effects (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

Another significant application is the use of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, particularly in cancer research. These compounds have shown potential in blocking the growth of cancer cells by interfering with the phosphorylation of Src, thereby acting as proapoptotic agents through the inhibition of the antiapoptotic gene BCL2. Their activity against cancer cell lines such as A431 and 8701-BC highlights their potential in cancer therapy (Carraro et al., 2006).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have also been synthesized with various moieties to test their antimicrobial activity. Compounds with specific structural features have shown promising activity comparable to standard antibiotics, indicating their potential as new antimicrobial agents. This area of research contributes to the development of novel therapeutic options for treating infections (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Structural Studies

Structural analysis and crystallization of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, facilitating the design of molecules with targeted biological activities (El Fal et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has been selected for further investigations . Future research may focus on its potential as a cancer treatment, particularly given its cytotoxic activities against certain cell lines .

Propiedades

IUPAC Name |

4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMFWTWLTDDLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)

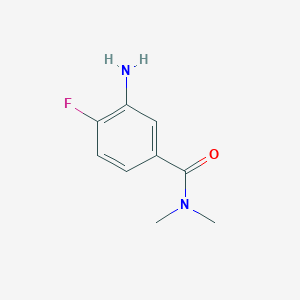

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)

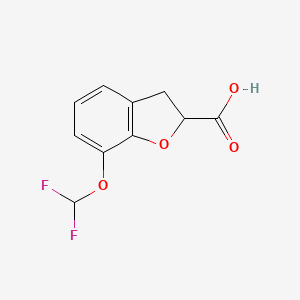

![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)